Modopar - 37270-69-2

Modopar

Catalog Number: EVT-15608551
CAS Number: 37270-69-2
Molecular Formula: C19H26N4O9
Molecular Weight: 454.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Modopar originates from synthetic processes and falls under the classification of small molecules in pharmacology. It is categorized as a dopamine agent and belongs to the broader class of neurotransmitter agents. The compound is recognized for its therapeutic applications in neurological disorders, particularly those characterized by dopaminergic deficits .

Synthesis Analysis

Methods

The synthesis of Modopar involves the combination of levodopa and benserazide. Levodopa can be synthesized through various methods, including enzymatic methods using tyrosine hydroxylase or chemical synthesis from 3,4-dihydroxyphenylalanine. Benserazide is synthesized through a multi-step organic synthesis that typically involves the modification of phenolic compounds.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. The final product is usually formulated into tablets or capsules for oral administration. Quality control measures are implemented to verify the identity and potency of active ingredients as well as to ensure compliance with regulatory standards .

Molecular Structure Analysis

Structure

The molecular formula for levodopa is C9H11NO4C_9H_{11}NO_4, with a molecular weight of approximately 197.19 g/mol. The structure consists of an amino acid backbone with two hydroxyl groups on the aromatic ring, which are crucial for its biological activity.

Data

  • Chemical Structure:
    • Levodopa: HOOCC9H11NO4\text{HOOC}-\text{C}_9\text{H}_{11}\text{NO}_4
  • Molecular Weight: 197.19 g/mol
  • Functional Groups: Carboxylic acid, hydroxyl groups.
Chemical Reactions Analysis

Reactions

Levodopa undergoes several biochemical reactions once administered. The primary reaction it undergoes is decarboxylation to form dopamine, catalyzed by the enzyme aromatic L-amino acid decarboxylase. This reaction is crucial as it replenishes dopamine levels in the brain.

Technical Details

The metabolic pathway includes:

  • Conversion to dopamine:
    • Enzyme: Aromatic L-amino acid decarboxylase
    • Reaction: LevodopaDopamine+CO2\text{Levodopa}\rightarrow \text{Dopamine}+\text{CO}_2

Additionally, dopamine can further be metabolized into norepinephrine and epinephrine through enzymatic pathways involving dopamine β-hydroxylase and phenylethanolamine N-methyltransferase, respectively .

Mechanism of Action

Process

Modopar functions primarily by increasing the levels of dopamine in the brain. Levodopa crosses the blood-brain barrier and is converted into dopamine, which alleviates symptoms such as rigidity, bradykinesia, and tremors associated with Parkinson's disease. Benserazide enhances this effect by inhibiting peripheral metabolism of levodopa.

Data

  • Target Receptors: Dopamine receptors (D1 and D2 subtypes).
  • Effectiveness: Significant improvement in motor function observed in clinical studies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or almost white crystalline powder.
  • Solubility: Slightly soluble in water; soluble in aqueous solutions of mineral acids.
  • Stability: Sensitive to air and light; should be stored in airtight containers away from heat.

Chemical Properties

  • pH: Aqueous solutions are neutral to slightly acidic.
  • Shelf-life: Typically at least five years under proper storage conditions .
Applications

Scientific Uses

Modopar is primarily used in clinical settings for the management of Parkinson's disease symptoms. Its effectiveness has been documented in numerous studies, demonstrating significant improvements in patient mobility and quality of life. Additionally, research continues into its potential applications for other neurological conditions where dopaminergic signaling is impaired.

Introduction to Modopar in Neuropharmacological Research

Modopar as a Paradigm in Dopaminergic Replacement Therapy

Biochemical Mechanism and Pharmacokinetic Profile

Modopar's therapeutic efficacy originates from its dual-component design:

  • Levodopa: A dopamine precursor that crosses the blood-brain barrier (BBB) via neutral amino acid transporters (LAT-1), subsequently undergoing enzymatic conversion to dopamine by cerebral aromatic L-amino acid decarboxylase (AADC). This conversion replenishes striatal dopamine depletion, directly ameliorating PD motor symptoms [1] [9].
  • Benserazide: A peripherally acting decarboxylase inhibitor that does not penetrate the BBB. It blocks the premature metabolism of levodopa to dopamine in systemic circulation, increasing central levodopa bioavailability by approximately 70%. This inhibition mitigates peripheral adverse effects (e.g., nausea, cardiovascular effects) while enhancing brain delivery efficiency [3] [6].

The competitive dynamics of levodopa absorption are significantly influenced by dietary amino acids, which utilize the same intestinal transporters (e.g., b⁰,+AT-rBAT). This competition contributes to the variable pharmacokinetics observed with oral Modopar administration. Studies using gas-liquid chromatography have quantified that without benserazide co-administration, >90% of oral levodopa undergoes peripheral decarboxylation, reducing its therapeutic utility [3] [9].

Table 1: Impact of Peripheral Decarboxylase Inhibitors on Levodopa Pharmacokinetics

ParameterLevodopa AloneLevodopa + Benserazide (Modopar)Biological Significance
Plasma Half-life (min)30-6090-120Prolonged therapeutic window
Plasma Dopamine (% L-Dopa converted)>90%<25%Reduced peripheral side effects
Relative Bioavailability (%)100~300Enhanced CNS delivery efficiency
Protein Binding (%)10-1510-15Minimal interference with transport

Formulation Evolution and Motor Complication Management

Modopar has been formulated in multiple iterations to address pulsatile dopaminergic stimulation—a key factor in motor fluctuation pathogenesis:

  • Standard Immediate-Release: Provides rapid symptomatic relief but necessitates frequent dosing (3-4x daily), contributing to plasma concentration variability [3].
  • Controlled-Release (Madopar HBS®): Utilizes a hydrogel matrix to prolong drug release. While smoothing plasma levodopa levels, this formulation exhibits reduced bioavailability (≈70% of immediate-release) due to colonic degradation and inconsistent absorption kinetics [6] [8].
  • Dispersible Tablets: Facilitate rapid oro-gastrointestinal absorption during "off" states, achieving therapeutic plasma concentrations within 15-30 minutes [8].

The pulsatile dopamine receptor stimulation from standard oral regimens promotes molecular changes in striatal medium spiny neurons, including altered D1 receptor sensitivity and abnormal glutamatergic signaling. These changes manifest clinically as wearing-off phenomena (↓ duration of benefit) and levodopa-induced dyskinesias (LID). Modopar's integration into continuous infusion strategies—such as duodenal levodopa-carbidopa gel—demonstrates significantly reduced motor complications compared to intermittent oral dosing, validating the continuous dopaminergic stimulation hypothesis [3] [10].

Table 2: Modopar Formulations and Impact on Motor Complications

Formulation TypeTime to Peak (hr)Duration (hr)Motor Fluctuation RiskKey Research Findings
Immediate-Release0.5-1.52-4HighPulsatile stimulation promotes dyskinesia
Controlled-Release (HBS)2-34-6ModerateReduced peak-trough variation vs. IR
Dispersible0.25-0.752-3Moderate-HighRapid "off"-state rescue
Duodenal Gel*Continuous infusion16Low↓70% "off"-time; ↓58% dyskinesia vs. oral

Note: Duodenal gel combines carbidopa/levodopa; included for mechanistic comparison to Modopar's principles [3] [8].

Academic Significance of Modopar in Parkinson’s Disease Research

Neuroplasticity and Disease Modification Insights

Modopar has served as an indispensable probe for investigating dopamine-mediated neuroplasticity:

  • Functional MRI Studies: Pharmacodynamic investigations using rs-fMRI demonstrate that Modopar administration induces acute normalization of cortico-striatal connectivity. In drug-naïve PD patients, levodopa challenge tests (200mg) significantly enhance functional connectivity (FC) within the motor network and between the motor cortex and cerebellum. These modulations correlate directly with UPDRS-III improvement (r = -0.31, p<0.05), suggesting a reversal of pathological network reorganization [4].
  • Long-Term Network Modulation: Chronic Modopar therapy (≥12 months) induces sustained FC changes distinct from acute effects. Treated patients exhibit reduced hyperconnectivity in the basal ganglia-thalamocortical loop compared to drug-naïve counterparts. This normalization correlates with lower levodopa-equivalent doses (r = -0.496, p=0.007), implying adaptive neuronal mechanisms that may influence treatment efficacy over time [4] [7].

Advancing Formulation Science and Therapeutic Paradigms

Modopar research has catalyzed innovations in drug delivery and combination therapies:

  • COMT Inhibition Synergy: The introduction of COMT inhibitors (e.g., entacapone) addresses the 3-O-methyldopa metabolic pathway, which competes with levodopa for BBB transport. Modopar-based regimens incorporating entacapone extend plasma half-life by 40-60%, demonstrating the pharmacodynamic optimization achievable through multi-enzyme inhibition [3] [9].
  • Non-Dopaminergic Targets: Studies utilizing Modopar as a backbone therapy identified adenosine A2A antagonists (e.g., istradefylline) and serotonin 5-HT1A agonists as effective dyskinesia-modulating agents. These compounds normalize aberrant striatal glutamate and GABA release induced by pulsatile dopaminergic stimulation without compromising motor efficacy [10].

Table 3: Neuroimaging Biomarkers in Modopar Research

Imaging ModalityAcute Modopar EffectChronic Modopar EffectPathophysiological Insight
rs-fMRI (Increased Connectome)↑ FC in motor-cerebellar networksNormalization to near-control levelsCompensatory mechanisms in early PD
rs-fMRI (Decreased Connectome)↑ FC in salience-medial frontal networksPartial restoration (↓30% vs. drug-naïve)Nigrostriatal degeneration severity marker
PET (18F-FDOPA)↑ Striatal dopamine synthesis capacityProgressive ↓ putaminal uptakeDisease progression despite therapy

Experimental Models and Translational Applications

Modopar remains fundamental in preclinical and clinical research frameworks:

  • MPTP-Lesioned Primates: These models established the dose-response relationship between Modopar and dyskinesia induction, revealing that pulsatile administration (mimicking oral dosing) upregulates striatal ∆FosB and phosphorylated ERK, molecular markers of dyskinesiogenesis. Continuous infusion prevents these changes [10].
  • Genetic Models: Drosophila with PINK1 mutations exhibit improved motor function on levodopa-benserazide, validating evolutionary conservation of dopamine pathways. Such models facilitate screening of Modopar adjuncts targeting α-synuclein or mitochondrial dysfunction [9].
  • Clinical Trial Design: The ELLDOPA study utilized Modopar analogues to establish that early levodopa initiation delays disability progression (H-Y stage 3: 15.5% treated vs. 39.7% untreated at 50 months). This finding reshaped therapeutic guidelines toward earlier intervention [7].

Table 4: Research Models Elucidating Modopar's Mechanisms

Model TypeKey InterventionMajor FindingAcademic Impact
MPTP-macaquesOral vs. duodenal Modopar deliveryContinuous infusion ↓ dyskinesia by 74%Validated CDS principle
6-OHDA-lesioned ratsModopar + 5-HT1A agonist↓ Dyskinesia severity without anti-parkinsonian effectIdentified serotonergic dyskinesia modulation
PD patients (fMRI)200mg levodopa challengeRestored SMA-caudate connectivity in 60minQuantified neural substrate of clinical benefit

Properties

CAS Number

37270-69-2

Product Name

Modopar

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide

Molecular Formula

C19H26N4O9

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C10H15N3O5.C9H11NO4/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1-2,4,6,11-12H,3,10H2,(H,13,14)/t;6-/m.0/s1

InChI Key

QFLMOYQNYBDXMT-ZCMDIHMWSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O.C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.